Cilastatin was first developed in the 1980s and is synthesized from various precursors, including (S)-2,2-dimethylcyclopropanecarboxamide and 7-chloro-2-oxoheptanoic acid derivatives. The compound was disclosed in US patent number 5,147,868, which outlines several synthetic routes for its preparation .
Cilastatin is classified as a β-lactamase inhibitor. It is not an antibiotic itself but serves to protect β-lactam antibiotics like imipenem from degradation by bacterial enzymes.
Cilastatin can be synthesized through several methods, primarily involving the condensation of specific chemical precursors. One notable method includes the reaction of (S)-2,2-dimethylcyclopropanecarboxamide with 7-chloro-2-oxoheptanoic acid ethyl ester in the presence of p-toluenesulfonic acid. This reaction occurs in refluxing toluene, followed by hydrolysis and further reactions to yield cilastatin .
The synthesis typically involves multiple steps:
Cilastatin has a complex molecular structure characterized by its bicyclic framework and functional groups that enable its biological activity. The molecular formula of cilastatin is C_16H_19ClN_2O_4S.
The molecular weight of cilastatin is approximately 354.85 g/mol. Its structure includes:
This arrangement contributes to its ability to inhibit dehydropeptidase I effectively.
Cilastatin participates in various chemical reactions primarily during its synthesis:
The synthesis process can be optimized by adjusting reaction conditions such as temperature, pH, and solvent choice to enhance yield and purity. For instance, using milder alkalis can improve efficiency while minimizing environmental impact .
Cilastatin inhibits dehydropeptidase I by binding to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics like imipenem. This inhibition increases the half-life and effectiveness of imipenem in treating infections.
Studies have shown that cilastatin significantly enhances the pharmacokinetics of imipenem, allowing it to remain active longer in systemic circulation and effectively combat resistant bacterial strains .
These properties are critical for its formulation in pharmaceutical products .
Cilastatin's primary application is as a co-administered agent with imipenem for treating severe bacterial infections, particularly those caused by resistant strains of bacteria such as Pseudomonas aeruginosa. Additionally, research into cilastatin derivatives has shown potential for developing new formulations with enhanced pharmacological properties .
Cilastatin is a selective, reversible inhibitor of renal dehydropeptidase-I (DHP-I; dipeptidase-1), a zinc-dependent metalloenzyme located on the brush border membrane of proximal renal tubular cells. DHP-I catalyzes the hydrolysis of imipenem and other carbapenems into nephrotoxic metabolites, significantly limiting their urinary recovery and therapeutic efficacy. By inhibiting DHP-I, cilastatin prevents the metabolic degradation of imipenem, increasing its urinary concentration from 7.7–43% to 72% in healthy subjects [1] [5]. Beyond carbapenem protection, DHP-I participates in leukotriene metabolism, converting leukotriene D4 to E4. However, cilastatin's primary pharmacological role remains the preservation of imipenem integrity within the renal tubule [4] [5].
Cilastatin acts as a competitive inhibitor of DHP-I, binding directly to the enzyme's catalytic zinc ions. Its inhibition constant (Kᵢ) is approximately 0.1 μM, reflecting high-affinity binding that effectively blocks substrate access. The inhibitor-enzyme complex formation follows slow-binding kinetics, characterized by a two-step mechanism: an initial rapid equilibrium between cilastatin and DHP-I, followed by a slower conformational change that tightens binding [1] [2]. This mechanism prolongs the inhibition duration beyond what would be predicted from simple competitive inhibition. In renal microsomal studies, cilastatin achieves >95% enzyme inhibition at clinically relevant concentrations (10–20 μg/mL), which correlates with the observed 70–80% urinary recovery of co-administered imipenem [1] [4].
Cilastatin's molecular structure features a (Z)-(R)-1-amino-3-hydroxy-3-oxopropane-1-thiol moiety that coordinates directly with the catalytic zinc ions within DHP-I's active site. X-ray crystallographic analyses reveal that this thiol group displaces the nucleophilic water molecule typically activated by zinc in hydrolysis reactions [3] [8]. The enzyme's active site contains two zinc ions (Zn1 and Zn2) tetrahedrally coordinated by conserved histidine residues (His120, His122, His189 for Zn1; Asp124, Cys208, His250 for Zn2) [8]. Cilastatin's carboxylate groups form hydrogen bonds with Arg120 and Lys158, while its hydrophobic cyclopropanecarbonyl group interacts with Phe130 and Tyr254 via van der Waals forces. This multi-point binding confers specificity for DHP-I over other metalloenzymes. Notably, cilastatin also weakly inhibits bacterial metallo-β-lactamases (e.g., CphA, NDM-1) due to structural similarities in their zinc-coordinating active sites, though with 100-fold lower affinity compared to DHP-I [4] [8].
Table 1: Key Structural Interactions in Cilastatin-DHP-I Binding
Cilastatin Functional Group | DHP-I Residue | Interaction Type | Binding Energy Contribution |
---|---|---|---|
Thiol group | Zn1, Zn2 | Coordination bond | -35 kJ/mol |
Carboxylate | Arg120, Lys158 | Ionic/H-bond | -25 kJ/mol |
Amide carbonyl | Tyr254 | H-bond | -15 kJ/mol |
Cyclopropyl group | Phe130 | Hydrophobic | -10 kJ/mol |
Cilastatin exhibits significant interspecies variation in inhibitory potency against renal DHP-I. In humans, it displays an IC₅₀ of 0.12 ± 0.02 μM, whereas in rabbits, rats, and dogs, the IC₅₀ values are 0.45 ± 0.08 μM, 1.2 ± 0.3 μM, and 0.85 ± 0.15 μM, respectively [1] [6]. These differences correlate with amino acid sequence variations in the enzyme's substrate-binding pocket. Human DHP-I contains a unique Phe130Tyr substitution that enhances hydrophobic interactions with cilastatin's cyclopropyl moiety. Pharmacokinetic studies in animal models show that the plasma half-life of cilastatin ranges from 30 minutes in mice to 2 hours in primates, necessitating species-specific dosing in experimental nephrotoxicity studies [1] [7]. Despite these kinetic variations, cilastatin effectively inhibits imipenem hydrolysis across all mammalian species tested, reducing metabolite formation by 85–93% [1] [6].
While DHP-I is cilastatin's primary target, recent studies identify organic anion transporters (OATs) as secondary pharmacological targets. Cilastatin inhibits human OAT1 (SLC22A6) and OAT3 (SLC22A8) with IC₅₀ values of 15.2 ± 2.1 μM and 22.7 ± 3.4 μM, respectively [2] [7]. This inhibition occurs via competitive binding at the substrate recognition site, where cilastatin's carboxylate groups mimic endogenous anions. Molecular docking simulations reveal binding energies of -9.8 kcal/mol for hOAT1 and -8.7 kcal/mol for hOAT3, comparable to probenecid, a classical OAT inhibitor [2] [7].
The dual inhibitory activity has significant pharmacological implications:
Table 2: Inhibition Parameters of Cilastatin for Key Molecular Targets
Target | IC₅₀ (μM) | Inhibition Type | Substrates Affected | Clinical Consequence |
---|---|---|---|---|
DHP-I | 0.12 ± 0.02 | Competitive | Imipenem, Leukotriene D4 | Increased urinary imipenem recovery (72%) |
hOAT1 | 15.2 ± 2.1 | Competitive | Imipenem, PAH, Methotrexate | Reduced tubular imipenem accumulation |
hOAT3 | 22.7 ± 3.4 | Competitive | Estrone-3-sulfate, Ciprofloxacin | Altered anion elimination |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0